6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine
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Overview
Description
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-chloropyridine in the presence of a base and a catalyst to form the desired pyrano[2,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are also studied for their medicinal properties.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with comparable applications in medicinal chemistry.
Uniqueness
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
102830-80-8 |
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Molecular Formula |
C14H9Cl2NO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H9Cl2NO/c15-11-4-1-9(2-5-11)13-6-3-10-7-12(16)8-17-14(10)18-13/h1-8,13H |
InChI Key |
OQPYITHHFVRREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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